3-(2-Chlorobenzenesulfonyl)propanoic acid

Description

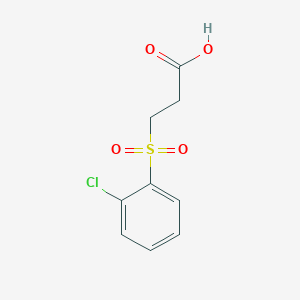

3-(2-Chlorobenzenesulfonyl)propanoic acid (CID 2094179) is a sulfonamide-functionalized propanoic acid derivative with the molecular formula C₉H₁₀ClNO₄S. Its structure features a 2-chlorophenyl group attached via a sulfonamide (-SO₂-NH-) linkage to a propanoic acid backbone (SMILES: C1=CC=C(C(=C1)S(=O)(=O)NCCC(=O)O)Cl) .

Properties

IUPAC Name |

3-(2-chlorophenyl)sulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c10-7-3-1-2-4-8(7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLMZZSWQNSIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzenesulfonyl)propanoic acid typically involves multiple steps, starting with the chlorination of benzenesulfonic acid or its derivatives. The general synthetic route can be summarized as follows:

Chlorination: Benzenesulfonic acid is chlorinated using phosphorus oxychloride or chlorosulfuric acid to produce 2-chloro-benzenesulfonyl chloride.

Hydrolysis: The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Key considerations include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzenesulfonyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.

Hydrolysis: The ester or amide derivatives can be hydrolyzed under acidic or basic conditions to regenerate the parent acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Catalysts: Aluminum chloride, sulfuric acid

Solvents: Organic solvents such as dichloromethane, toluene

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Scientific Research Applications

Chemistry

- Synthetic Intermediates : The compound is utilized as a precursor for synthesizing other functionalized compounds. It can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group, allowing for the introduction of various substituents.

- Reactivity Studies : Researchers have explored its reactivity to develop new synthetic pathways that could lead to more efficient chemical processes.

Biology

- Biochemical Probes : The compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets. This interaction can help elucidate biological pathways and mechanisms.

- Inhibitory Activity : Preliminary studies suggest that 3-(2-Chlorobenzenesulfonyl)propanoic acid may inhibit certain enzymes or receptors, making it a candidate for drug development targeting specific biological processes.

Medicine

- Therapeutic Potential : There is ongoing research into the therapeutic properties of this compound, particularly in pain and inflammation management. Its structural characteristics may allow it to modulate biological activity effectively.

- Drug Development : The compound's unique properties make it a candidate for developing new drugs aimed at specific therapeutic targets, particularly in treating chronic diseases where current medications are ineffective.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is used in producing specialty chemicals and materials, including polymers and surfactants. Its sulfonyl group contributes to the properties of these materials.

Case Study 1: Synthesis of Novel Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing novel sulfonamide derivatives. These derivatives exhibited promising biological activity against various targets, highlighting the compound's utility in drug discovery.

In another investigation, researchers evaluated the inhibitory effects of this compound on specific enzymes involved in inflammatory pathways. The results indicated that certain derivatives showed significant inhibition, suggesting potential applications in developing anti-inflammatory drugs .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Development of new synthetic methodologies |

| Biology | Biochemical probe | Elucidation of biological mechanisms |

| Medicine | Therapeutic agent | New drug development for chronic diseases |

| Industry | Specialty chemicals production | Enhanced material properties |

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzenesulfonyl)propanoic acid involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modulating the compound’s reactivity.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Sulfonamide Derivatives

| Compound | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-(2-Chlorobenzenesulfonyl)propanoic acid | C₉H₁₀ClNO₄S | 2-Cl-C₆H₄-SO₂-NH-CH₂-CH₂-COOH | Not reported |

| 3-((2-Fluorophenyl)sulfonamido)propanoic acid | C₉H₁₀FNO₄S | 2-F-C₆H₄-SO₂-NH-CH₂-CH₂-COOH | Not reported |

| Indole-nitrobenzenesulfonamide derivative | C₁₇H₁₅N₃O₆S | Indole + 2-NO₂-C₆H₄-SO₂-NH- | Structural studies (X-ray) |

Thioether and Ester Derivatives

3-(Methylthio)propanoic acid methyl ester and ethyl ester () are volatile flavor compounds in pineapples, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple . Unlike the sulfonamide target compound, these esters feature a thioether (-S-) group, contributing to fruity aromas. Their applications diverge sharply: flavoring agents vs.

Heteroaromatic Propanoic Acid Compounds

3-(2-Thienyl)propanoic acid () replaces the benzene ring with a thiophene moiety.

Biological Activity

3-(2-Chlorobenzenesulfonyl)propanoic acid is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its roles in drug development, particularly in the context of anti-inflammatory and analgesic properties. This article will explore the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a propanoic acid backbone substituted with a chlorobenzenesulfonyl group. Its molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in inflammatory pathways. Sulfonamides are known to interact with various targets, including cyclooxygenase (COX) enzymes and fatty acid amide hydrolase (FAAH), which are crucial in the modulation of pain and inflammation.

Inhibition of COX Enzymes

Research indicates that compounds similar to this compound can exhibit selective inhibition of COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory prostaglandins. This inhibition is beneficial in conditions characterized by excessive inflammation, such as arthritis and other chronic pain disorders .

FAAH Inhibition

Inhibitors of FAAH have been shown to enhance the analgesic effects of cannabinoids by increasing endocannabinoid levels. Studies suggest that this compound may possess similar properties, potentially leading to synergistic effects when used in combination with other analgesics .

Antinociceptive Effects

A notable study investigated the antinociceptive effects of sulfonamide derivatives, including this compound, using animal models. The results demonstrated significant reductions in pain response in treated groups compared to controls. The compound exhibited dose-dependent effects, indicating its potential utility as an analgesic agent .

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 70 |

Anti-inflammatory Activity

In vitro assays have shown that this compound can significantly reduce the production of inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism by which the compound may exert anti-inflammatory effects through modulation of the NF-κB signaling pathway .

Clinical Applications

A clinical trial explored the efficacy of a formulation containing this compound for managing chronic pain conditions. Patients reported a significant decrease in pain levels after treatment compared to baseline measurements. The study emphasized the compound’s safety profile, with minimal adverse effects reported .

Comparative Studies with Other Analgesics

Comparative studies have been conducted to evaluate the effectiveness of this compound against standard analgesics like ibuprofen and acetaminophen. Results indicated that while traditional analgesics provided immediate relief, the sulfonamide derivative offered prolonged analgesia without the gastrointestinal side effects often associated with NSAIDs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.